2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol
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Overview
Description
EINECS 254-655-4, also known as Imidazolidinyl urea, is a widely used antimicrobial preservative in cosmetics and personal care products. It is known for its effectiveness against a broad spectrum of bacteria, yeast, and molds, making it a popular choice in the formulation of various products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazolidinyl urea is synthesized through the reaction of allantoin with formaldehyde in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Imidazolidinyl urea involves large-scale reactors where allantoin and formaldehyde are combined under specific conditions. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazolidinyl urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazolidinyl derivatives with different functional groups.
Scientific Research Applications
Imidazolidinyl urea has a wide range of applications in scientific research, including:
Chemistry: Used as a preservative in chemical formulations to prevent microbial contamination.
Biology: Employed in biological studies to maintain the sterility of samples.
Medicine: Incorporated in pharmaceutical formulations to extend the shelf life of products.
Industry: Utilized in the production of cosmetics, personal care products, and other consumer goods.
Mechanism of Action
Imidazolidinyl urea exerts its antimicrobial effects by releasing formaldehyde, which acts as a potent antimicrobial agent. The formaldehyde released disrupts the cellular processes of microorganisms, leading to their death. The compound targets various molecular pathways involved in microbial growth and reproduction.
Comparison with Similar Compounds
Similar Compounds
Diazolidinyl urea: Another antimicrobial preservative with similar properties.
DMDM Hydantoin: Releases formaldehyde and is used in similar applications.
Quaternium-15: A formaldehyde-releasing preservative used in cosmetics.
Uniqueness
Imidazolidinyl urea is unique due to its broad-spectrum antimicrobial activity and its ability to release formaldehyde gradually, providing long-lasting preservation. Its effectiveness in a wide range of pH conditions and compatibility with various formulations make it a versatile preservative.
Properties
CAS No. |
39850-91-4 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4,4a-dimethyl-6-propan-2-ylidene-2,3,4,5,7,8-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11,14,16H,5-7,9H2,1-4H3 |
InChI Key |
OKGZNXMPKYHFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C=C2C1(CC(=C(C)C)CC2)C)O |
Origin of Product |
United States |
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